2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCOXQGYVIPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586335 | |
| Record name | 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925154-89-8 | |
| Record name | 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves three key stages:
- Formation of the trifluoromethyl-substituted pyrazole core
- Introduction of the methyl substituent at the 5-position
- Attachment of the ethanamine side chain at the N-1 position
The preparation methods leverage selective functionalization of pyrazole rings, regioselective trifluoromethylation, and nucleophilic substitution or amination reactions.
Preparation of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core
A practical and high-yielding method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate, was reported by Enamine (2020). The method involves a one-step cyclization starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under controlled conditions, producing a regioisomeric mixture of pyrazoles bearing trifluoromethyl groups at the 3rd or 5th position. The regioisomers are then separated based on boiling point and pressure relationships.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Starting material | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Precursor for pyrazole ring |
| Cyclization | Hydrazine or substituted hydrazines | Formation of pyrazole ring with CF3 substituent |
| Separation | Distillation under controlled pressure | Isolation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole |
This method allows further functionalization such as lithiation and bromination at specific positions, facilitating downstream substitution reactions.
Introduction of the Ethanamine Side Chain
The ethanamine moiety is typically introduced via nucleophilic substitution reactions at the N-1 position of the pyrazole ring or through amine functionalization of a suitable precursor.
One approach involves the nitration of the pyrazole ring followed by reduction and amine substitution. For example, the synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is achieved by nitration of the pyrazole followed by reaction with ethylamine or related amines under controlled conditions to yield the ethanamine derivative.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Nitration | Nitrating agents under controlled temperature | Introduces nitro group at 3-position |
| Amine substitution | Ethylamine or other amines, controlled pH and temperature | Conversion of nitro group to amine or direct substitution |
| Reduction (if needed) | Catalytic hydrogenation or chemical reduction | Converts nitro to amino group |
This method requires careful control of reaction conditions to optimize yield and avoid side reactions.
Alternative Synthetic Routes and Functionalization
Other synthetic strategies involve:
Cyclization of hydrazine derivatives with trifluoromethylated ketones or aldehydes: This approach forms the pyrazole ring with the trifluoromethyl group already present, followed by methylation and amination steps.
Use of lithium trifluoromethyl reagents and metalation techniques: These allow regioselective introduction of the trifluoromethyl group and subsequent functional group transformations, including bromination and lithiation for further substitution.
Nucleophilic substitution on pyrazole intermediates: For example, substitution of halogenated pyrazoles with ethanamine derivatives under basic conditions to afford the target compound.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The presence of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, impacting reactivity during substitution reactions.
Regioselectivity is a critical factor in the synthesis due to possible isomer formation; separation techniques such as distillation under controlled pressure are essential.
Reaction conditions such as temperature, solvent choice (commonly ethanol or tetrahydrofuran), and catalysts (e.g., potassium tert-butoxide) affect yields and purity.
Safety considerations are paramount, especially when handling nitrating agents, hydrazine, and trifluoromethyl reagents due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to enhanced pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine have been tested against pancreatic cancer cell lines, showing IC50 values in the low micromolar range . This suggests potential for development as anticancer agents.
Agricultural Applications
The compound serves as an intermediate in the synthesis of agricultural chemicals such as herbicides. Notably, it has been linked to the production of pyroxasulfone, a herbicide used for controlling weeds in various crops .
Table: Herbicide Applications
| Herbicide Name | Active Ingredient | Mechanism of Action |
|---|---|---|
| Pyroxasulfone | This compound | Inhibits germination of weed seeds |
Biochemical Studies
The compound's ability to interact with biological membranes makes it a candidate for studies on drug delivery systems and enzyme inhibition mechanisms. Its lipophilicity allows it to penetrate cellular barriers effectively.
Material Science
Emerging research suggests that pyrazole derivatives can be utilized in material science for developing new polymers and coatings due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Variations: The ethanamine chain in the target compound provides a shorter, more flexible linker compared to the butanoic acid derivative or the propylamine analog . This influences solubility and steric interactions in biological systems.
Electronic Effects: The -CF3 group at pyrazole C3 is a strong electron-withdrawing substituent, common in agrochemicals and pharmaceuticals for improving metabolic stability and lipophilicity. This feature is conserved across all listed pyrazole analogs .
Synthetic Accessibility: The discontinued status of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid suggests challenges in synthesis or stability, possibly due to the carboxylic acid group’s reactivity. The target compound’s primary amine facilitates straightforward derivatization (e.g., amidation, Schiff base formation), whereas the bis-pyrazole derivative may require more complex multi-step synthesis.
Biological Activity
The compound 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, often referred to as a derivative of aminopyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHFN
Molecular Weight : 201.17 g/mol
CAS Number : Not specifically listed but related compounds exist.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds in the aminopyrazole class exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Anticancer Activity
A study highlighted the potential of aminopyrazole derivatives in cancer therapy. For instance, one derivative demonstrated an IC value in the low micromolar range against several cancer cell lines. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| Derivative A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Derivative B | 0.283 | TNF-a release inhibition |
Anti-inflammatory Activity
Research has shown that aminopyrazoles can inhibit pro-inflammatory cytokines. For example, certain derivatives have been found to significantly reduce TNF-a and IL-6 levels in vitro and in vivo models . This suggests their potential utility in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Kinases : Some aminopyrazole derivatives act as inhibitors of key kinases involved in cancer and inflammatory pathways, such as p38 MAPK .
- Cell Cycle Modulation : By interfering with tubulin dynamics, these compounds can induce cell cycle arrest, particularly in cancer cells .
- Cytokine Modulation : They can downregulate the production of pro-inflammatory cytokines like TNF-a and IL-6, providing a therapeutic avenue for autoimmune conditions .
Case Studies
Several studies have explored the efficacy of aminopyrazole derivatives:
- Study on Tumor Cell Lines : A derivative was tested against various tumor cell lines and showed significant antiproliferative activity compared to normal fibroblasts, indicating selective toxicity towards cancer cells .
- Inflammation Model Study : In a model of LPS-induced inflammation in mice, a specific derivative demonstrated a marked reduction in microglial activation and astrocyte proliferation, highlighting its neuroprotective potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The trifluoromethyl group is introduced via trifluoromethylation agents (e.g., CF₃I or Togni’s reagent). Reaction temperature (80–120°C) and solvent polarity (DMF, ethanol) critically affect regioselectivity and yield. Purity is validated by HPLC (>95%) and NMR .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrazole ring protons appear as singlets or doublets in δ 6.5–8.0 ppm. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at δ -60 to -70 ppm. The ethanamine chain protons resonate as triplets (CH₂NH₂) at δ 2.5–3.5 ppm.
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with accurate mass matching the molecular formula (C₇H₁₁F₃N₃). Fragmentation patterns confirm the pyrazole backbone .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Purity should be monitored every 6 months via TLC or HPLC. Avoid aqueous solutions unless buffered at pH 4–6 to prevent amine oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed structural configurations?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., 5-methyl vs. 3-trifluoromethyl positioning) and bond angles. For example, a related pyrazole derivative (3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) was resolved to 0.84 Å resolution, confirming substituent orientation . For this compound, slow evaporation from acetonitrile/ethyl acetate mixtures is recommended for crystal growth.
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess electrophilicity (E = (μ²)/(2η²), where μ is chemical potential and η is hardness). The trifluoromethyl group lowers HOMO energy, reducing electrophilicity but enhancing stability against nucleophiles. MD simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on reactivity .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cyclooxygenases).
- Assay Design : Use fluorescence polarization for binding affinity (IC₅₀) or SPR for kinetics. For example, pyrazole-ethanamine derivatives have shown µM-level inhibition of bacterial enoyl-ACP reductase .
- Controls : Include known inhibitors (e.g., isoniazid for bacterial assays) and vehicle-only controls .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis focusing on variables:
- Purity : Ensure ≥95% purity (HPLC-validated) to exclude impurities as confounding factors.
- Experimental Conditions : Compare buffer pH, temperature, and cell lines used. For example, activity against Gram-positive bacteria varies with culture medium composition .
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm reproducibility .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., time, catalyst loading) .
- Data Validation : Cross-reference spectral data with databases (PubChem, SciFinder) and report deviations in δ/ppm or m/z .
- Ethical Reporting : Disclose batch-to-batch variability and solvent residues (e.g., DMF) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
